

# Application of New Red Pigments in Advanced Materials: Application Notes and Protocols

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## Compound of Interest

Compound Name: *New Red*

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This document provides detailed application notes and experimental protocols for a selection of novel red pigments with significant potential in various advanced materials. The information is intended to guide researchers in the synthesis, characterization, and application of these materials in their respective fields, including optoelectronics, high-performance coatings, and biomedical imaging.

## Natural Red Pigments for Dye-Sensitized Solar Cells (DSSCs)

Natural pigments extracted from plants offer a cost-effective and environmentally friendly alternative to traditional ruthenium-based dyes in DSSCs. Betalains from sources like red turnip and anthocyanins from red amaranth leaves have shown promising photovoltaic performance.

## Application Notes

Betalain and anthocyanin-based DSSCs are particularly suited for applications where low-cost, flexible, and transparent solar cells are desired. Their performance is influenced by the extraction method, solvent polarity, and the pH of the dye solution. Co-sensitization, using a mixture of different natural dyes, can broaden the absorption spectrum and enhance overall efficiency.

## Quantitative Data Summary

Pigment Source	Active Pigment	Jsc (mA/cm <sup>2</sup> )	Voc (V)	Fill Factor (FF)	Efficiency (η) (%)	Reference
Red Turnip	Betalain	9.5	0.48	0.40	1.7	[1]
Red Amaranth Leaves	Anthocyanin	-	-	-	0.17	[2]
Red Amaranth Leaves	Chlorophyll	1.3	-	-	0.53	-
Flame Tree Flowers & Bougainvillea glabra	Anthocyanin & Betalain (co-sensitization)	-	~0.55	-	0.26	[2]

## Experimental Protocols

### Protocol 1: Extraction of Betalain and Anthocyanin Dyes

- Preparation of Plant Material: Wash fresh red turnip roots or red amaranth leaves thoroughly with deionized water. Chop the material into small pieces to increase the surface area for extraction.
- Solvent Extraction:
  - Betalains (from Red Turnip): Macerate 100 g of chopped red turnip in 200 mL of acidified ethanol (0.1 M HCl in 95% ethanol) for 24 hours at 4°C in the dark.
  - Anthocyanins (from Red Amaranth): Heat 50 g of chopped red amaranth leaves in 150 mL of deionized water or ethanol at 60°C for 1 hour.

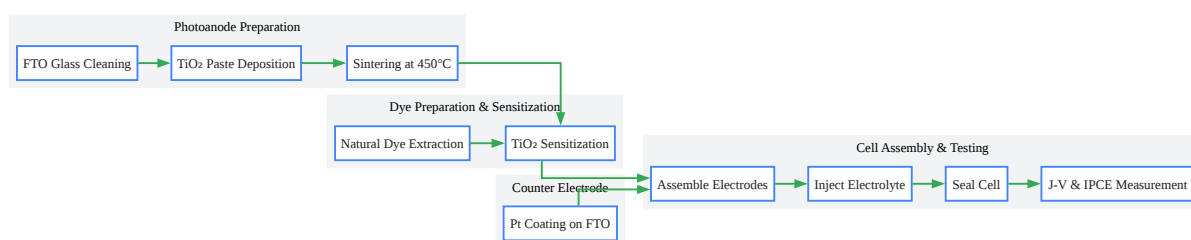
- **Filtration and Concentration:** Filter the mixture using Whatman No. 1 filter paper to remove solid debris. The resulting filtrate is the dye solution. For some applications, the solvent can be partially evaporated under reduced pressure to concentrate the dye.

#### Protocol 2: Fabrication and Characterization of DSSCs

- **Photoanode Preparation:**
  - Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
  - Deposit a thin layer of  $\text{TiO}_2$  paste onto the FTO glass using the doctor-blade technique.
  - Sinter the  $\text{TiO}_2$ -coated FTO glass at  $450^\circ\text{C}$  for 30 minutes.
- **Dye Sensitization:** Immerse the cooled  $\text{TiO}_2$  photoanode into the prepared natural dye solution for 24 hours at room temperature.
- **Counter Electrode Preparation:** Sputter a thin layer of platinum onto another FTO glass substrate.
- **Cell Assembly:**
  - Assemble the dye-sensitized  $\text{TiO}_2$  photoanode and the platinum-coated counter electrode using a Surlyn sealant.
  - Introduce an iodide/triiodide-based electrolyte into the cell through a pre-drilled hole in the counter electrode.
  - Seal the hole to prevent electrolyte leakage.
- **Characterization:**
  - Measure the current-voltage (J-V) characteristics of the assembled DSSC under simulated solar irradiation (AM 1.5,  $100 \text{ mW/cm}^2$ ).
  - Calculate the short-circuit current density ( $J_{\text{sc}}$ ), open-circuit voltage ( $V_{\text{oc}}$ ), fill factor (FF), and power conversion efficiency ( $\eta$ ).

- Measure the incident photon-to-current efficiency (IPCE) to determine the cell's quantum efficiency at different wavelengths.

## Experimental Workflow



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### DSSC Fabrication Workflow

## High-Performance Organic Nanopigments: Quinacridone Pigment Red 122

Quinacridone pigments are known for their exceptional color strength, lightfastness, and thermal stability. Nanostructuring these pigments can further enhance their properties for applications in high-performance coatings and plastics.

## Application Notes

Nano-sized Pigment Red 122 offers improved dispersibility, transparency, and color strength compared to its micro-sized counterpart. It is particularly suitable for automotive coatings, high-end industrial paints, and coloring of engineering plastics where long-term color stability is

crucial. Surface modification of the nanoparticles can be employed to improve their compatibility with specific polymer matrices.

## Quantitative Data Summary

Property	Value	Reference
Thermal Stability (TGA)	Degradation onset > 450°C	[3]
Heat Stability in HDPE	Up to 280-300°C	[4]
Lightfastness (Blue Wool Scale)	7-8	[4]

## Experimental Protocols

### Protocol 3: Synthesis of Quinacridone Pigment Red 122

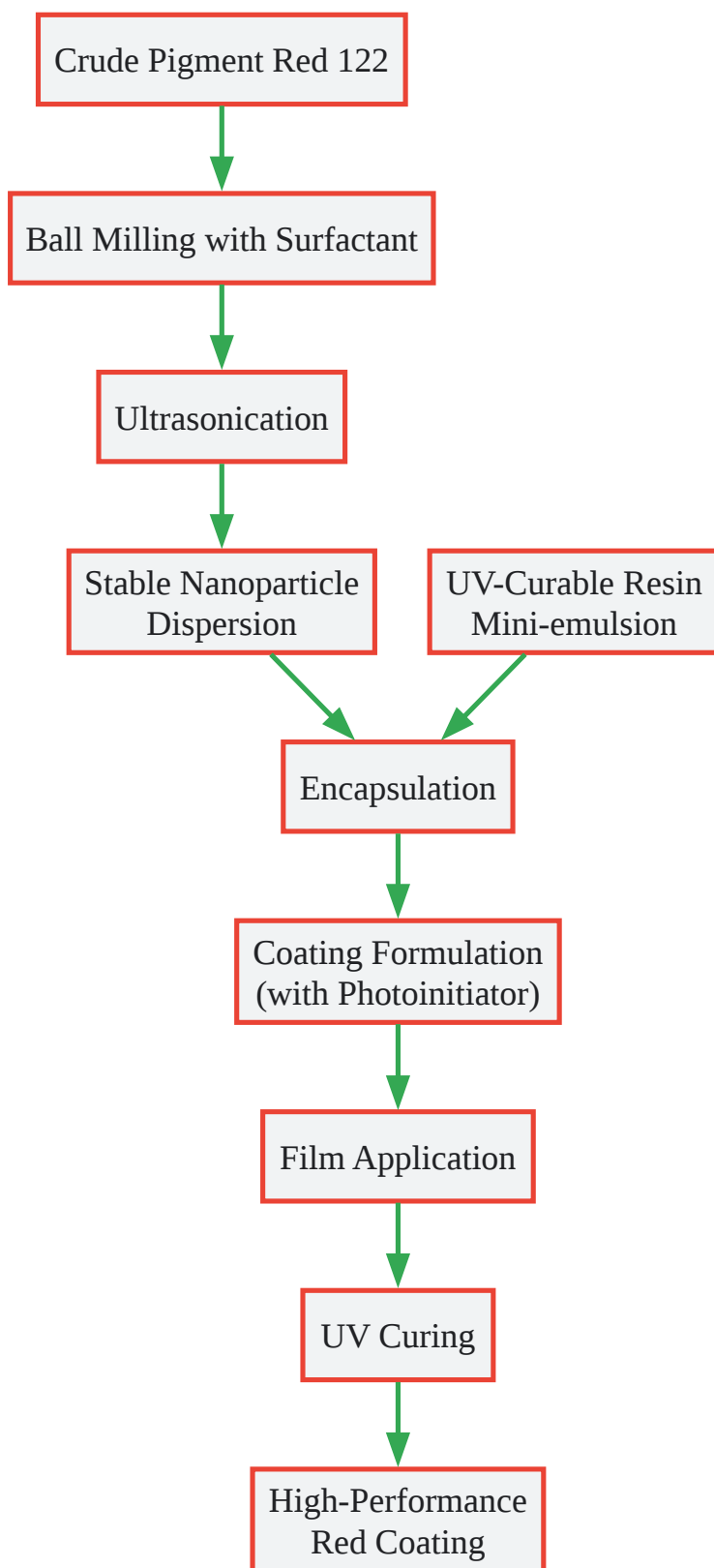
- **Reaction Setup:** In a 1 L three-necked flask equipped with a stirrer, thermocouple, and condenser, add 84.5 g of polyphosphoric acid (PPA).
- **Preheating:** Preheat the PPA to 100°C for 3 hours.
- **Reactant Addition:** Add 18.8 g of 2,5-bis[(4-methylphenyl)amino]-1,4-benzenedicarboxylic acid.
- **Reaction:** Increase the temperature to 125°C and maintain for 3 hours with stirring.
- **Isolation:** Cool the reaction mixture and pour it into water. Filter the precipitate, wash with water until neutral, and dry to obtain the crude Pigment Red 122.[5]

### Protocol 4: Preparation of Pigment Red 122 Nanoparticles and Incorporation into a UV-Curable Coating

- **Nanoparticle Dispersion:**
  - Mix 3.44 g of Pigment Red 122 powder with 2.8 g of sodium dodecyl sulfate (SDS) and water to a total weight of 220 g.
  - Stir the mixture for 3 hours, followed by ball milling with 3 mm glass balls for 48 hours.

- Ultrasonicate the dispersion for 1 hour.[\[6\]](#)
- Encapsulation in Resin:
  - Prepare an oil phase consisting of 2 g of 1,6-hexanediol diacrylate (HDDA) and 3 g of polyester acrylate.
  - Prepare an aqueous phase with 0.5 g of SDS in 35 ml of water.
  - Mix the oil and aqueous phases and ultrasonicate to form a mini-emulsion.
  - Add 5.5 g of the nano-pigment dispersion to the mini-emulsion and stir for 2 hours, followed by ultrasonication.[\[6\]](#)[\[7\]](#)
- Coating Application and Curing:
  - Add a photoinitiator (e.g., 5 wt% Irgacure 819 DW) to the encapsulated pigment dispersion.
  - Apply a thin film of the formulation onto a substrate using a bar coater.
  - Dry the film in a vacuum oven at 60°C for 3 hours.
  - Cure the coating by exposing it to UV light.[\[7\]](#)

## Logical Relationship Diagram



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### Nanopigment Coating Preparation

# Stabilized Borenium Ion-Based Red Fluorescent Dyes for Biomedical Imaging

Recent advances have led to the development of air- and moisture-stable borenium ions that exhibit strong fluorescence in the red to near-infrared (NIR) region. These dyes overcome the stability issues of previous boron-based fluorophores and offer significant potential for clearer deep-tissue bioimaging.

## Application Notes

The red to NIR emission of stabilized borenium ion dyes allows for deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios in biological imaging.[8] [9] These probes can be encapsulated in polymers for in vivo applications and are suitable for imaging subcellular structures and dynamic cellular processes.[10] Their temperature-responsive fluorescence also suggests potential use as molecular thermometers.

## Quantitative Data Summary

Property	Value	Reference
Emission Range	Red to Near-Infrared (up to 730 nm)	[11][12]
Quantum Yield (in solid state)	Up to 30% in the red region	[11]
Stability	Air and moisture stable	[12]

## Experimental Protocols

### Protocol 5: Conceptual Synthesis of Stabilized Borenium Ion Dyes

The synthesis involves the stabilization of a highly reactive borenium cation by coordinating it with a sterically bulky and strongly electron-donating ligand, such as a carbodicarbene (CDC). [11][12][13]

- Synthesis of the Boron-containing Precursor: Synthesize a suitable boron-containing precursor, such as an 11-chloro-11-borabenzoc[*c*]anthanthrene derivative.[11]

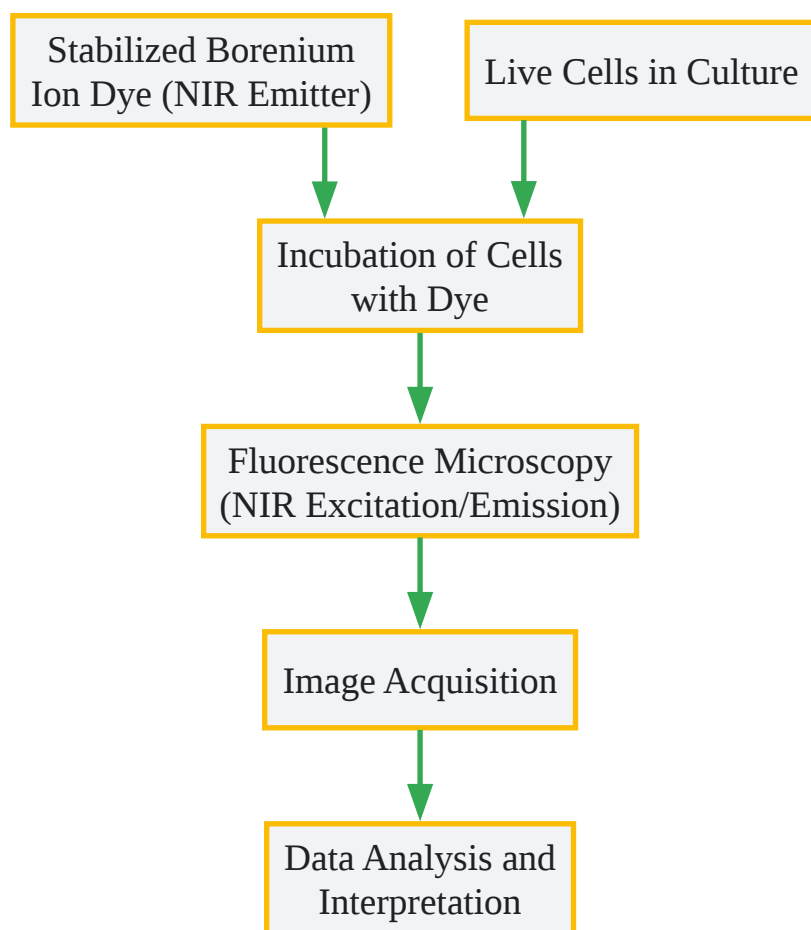


- Synthesis of the Carbodicarbene Ligand: Prepare the CDC ligand, for example, bis(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)methane.<sup>[13]</sup>
- Coordination Reaction: React the boron precursor with the CDC ligand in an appropriate solvent under an inert atmosphere to form the stable borenium ion salt.
- Purification: Purify the resulting fluorescent dye by recrystallization or column chromatography.

#### Protocol 6: General Protocol for Live-Cell Imaging with NIR Fluorescent Probes

- Cell Culture: Culture cells of interest on glass-bottom dishes or chamber slides suitable for microscopy.
- Probe Preparation: Prepare a stock solution of the borenium ion dye in DMSO. Dilute the stock solution to the desired final concentration (typically in the nanomolar to low micromolar range) in a suitable imaging medium (e.g., phenol red-free cell culture medium).
- Cell Staining: Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS). Add the dye-containing imaging medium to the cells.
- Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 15-60 minutes.
- Washing (Optional): For probes with high background fluorescence, wash the cells two to three times with fresh imaging medium.
- Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate laser excitation source and emission filters for the specific NIR dye.<sup>[8][9]</sup>

## Signaling Pathway/Workflow Diagram



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#### Live-Cell Imaging Workflow

## Environmentally Friendly Red Ceramic Pigments: Chromium-Doped $\text{YAlO}_3$

Chromium-doped yttrium aluminum perovskite ( $\text{YAlO}_3$ ) pigments are a promising class of high-performance, non-toxic red ceramic pigments. They offer excellent thermal and chemical stability, making them suitable for high-temperature applications in the ceramics industry.

### Application Notes

These Cr-doped  $\text{YAlO}_3$  pigments can be used to produce stable red to pink shades in ceramic glazes and bodies, even at high firing temperatures (up to  $1500^\circ\text{C}$ ). The final color is dependent on the chromium concentration and the calcination temperature. They are an

excellent alternative to traditional cadmium and selenium-based red pigments, which are facing increasing environmental and health-related restrictions.

## Quantitative Data Summary

Composition	Calcination Temp. (°C) / Time (h)	L	a	b*	Reference
YAl <sub>0.97</sub> Cr <sub>0.03</sub> O <sub>3</sub>	1400 / 4	-	>25	-	-
YAl <sub>0.95</sub> Cr <sub>0.05</sub> O <sub>3</sub>	1500 / 6	45.3	29.5	22.4	-

## Experimental Protocols

### Protocol 7: Synthesis of Cr-doped YAlO<sub>3</sub> Pigment via Co-precipitation

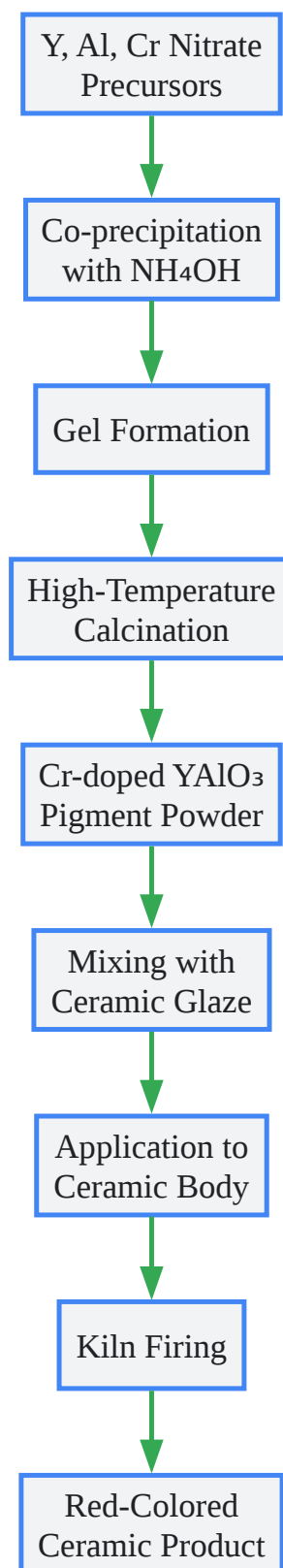
- Precursor Solution Preparation:
  - Dissolve stoichiometric amounts of Y(NO<sub>3</sub>)<sub>3</sub>·6H<sub>2</sub>O, Al(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O, and Cr(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O in deionized water.
  - Add citric acid as a chelating agent.
- pH Adjustment: Adjust the pH of the solution to 9 by adding ammonia solution while stirring.
- Gel Formation: Heat the solution at 80°C to form a viscous gel.
- Calcination: Dry the gel and then calcine it in a furnace at 1200-1500°C for 4-6 hours.
- Washing and Drying: Wash the resulting powder with deionized water and dry it at 100°C.

### Protocol 8: Application in a Ceramic Glaze

- Pigment Preparation: Grind the synthesized Cr-doped YAlO<sub>3</sub> pigment to a fine powder.
- Glaze Formulation: Mix 4 wt% of the pigment with a commercial transparent ceramic glaze.

- Application: Apply the pigmented glaze to a ceramic substrate (e.g., a tile) to a uniform thickness.
- Firing: Fire the glazed ceramic in a kiln according to a standard industrial firing cycle (e.g., reaching a peak temperature of 1100-1250°C).
- Color Measurement: After cooling, measure the Lab\* color coordinates of the glazed surface using a spectrophotometer.

## Logical Relationship Diagram



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### Ceramic Pigment Synthesis and Application

# High-Performance Diketopyrrolopyrrole (DPP) Pigment Red 254 for Automotive Coatings

Pigment Red 254 is a high-performance DPP pigment renowned for its brilliant red color, excellent lightfastness, weather resistance, and thermal stability. It is a key component in modern automotive and industrial coatings.

## Application Notes

Pigment Red 254 is recommended for lead-free and heavy-metal-free coating formulations. It provides a neutral red shade and can be blended with other pigments, such as C.I. Pigment Red 170 or quinacridones, to achieve a wider range of red hues. Its exceptional durability makes it ideal for automotive OEM and refinish applications, as well as other demanding exterior coatings.[\[14\]](#)[\[15\]](#)

## Quantitative Data Summary

Property	Value	Reference
Heat Stability in HDPE	300°C / 5 min	<a href="#">[15]</a>
Lightfastness (Full Shade)	8 (Excellent)	<a href="#">[14]</a>
Weather Fastness	Excellent	<a href="#">[16]</a> <a href="#">[17]</a>
Solvent Resistance	Excellent	<a href="#">[14]</a>

## Experimental Protocols

### Protocol 9: Synthesis of Pigment Red 254

- Reaction Setup:** In a reaction kettle under a nitrogen atmosphere, prepare a sodium tert-amyl alcohol solution by reacting sodium metal with tert-amyl alcohol in the presence of ferric trichloride.
- Condensation:** Add p-chlorobenzonitrile to the solution, followed by the dropwise addition of diisopropyl succinate. The reaction is carried out at an elevated temperature (e.g., 70-100°C).

- **Hydrolysis:** After the condensation reaction, hydrolyze the mixture with deionized water containing a surfactant.
- **Solvent Removal and Isolation:** Remove the alcohols by vacuum evaporation. Filter the precipitate, wash it thoroughly, and dry to obtain the crude Pigment Red 254.[\[18\]](#)[\[19\]](#)

#### Protocol 10: Formulation of an Automotive Basecoat

- **Pigment Dispersion:** Disperse Pigment Red 254 in a mixture of solvents (e.g., butyl acetate, xylene) and a dispersant using a high-speed dissolver, followed by milling in a bead mill to achieve the desired particle size distribution.
- **Let-down:** Combine the pigment dispersion with an acrylic or polyester resin, crosslinkers (e.g., melamine-formaldehyde resin), and other additives (e.g., UV absorbers, flow control agents) under gentle agitation.
- **Viscosity Adjustment:** Adjust the viscosity of the final paint formulation with appropriate solvents.
- **Application and Curing:**
  - Apply the basecoat to a primed metal panel using a spray gun.
  - After a flash-off period, apply a clearcoat.
  - Cure the complete coating system in an oven at a specified temperature and time (e.g., 140°C for 30 minutes).
- **Performance Testing:**
  - Evaluate the color, gloss, and distinctness of image (DOI) of the cured coating.
  - Conduct accelerated weathering tests (e.g., QUV or Xenon arc) to assess the lightfastness and weather resistance of the coating.

## Experimental Workflow



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